molecular formula C16H14FN3O2 B2855080 1-(3-Cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid CAS No. 1355219-21-4

1-(3-Cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B2855080
CAS No.: 1355219-21-4
M. Wt: 299.305
InChI Key: PRJHTROEKAALHM-UHFFFAOYSA-N
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Description

1-(3-Cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a quinoline ring substituted with fluorine and cyano groups, as well as a piperidine ring attached to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. The piperidine ring is then attached through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the cyano group to a carboxylic acid.

  • Reduction: Reduction of the quinoline nitrogen to an amine.

  • Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions can be performed using hydrogen gas and a metal catalyst.

  • Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation typically yields carboxylic acids.

  • Reduction results in the formation of amines.

  • Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It may be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1-(3-Cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3-Cyano-2-fluoroquinolin-4-yl)piperidine-4-carboxylic acid

  • 1-(3-Cyano-6-fluoroquinolin-4-yl)piperidine-3-carboxylic acid

  • 1-(3-Cyano-6-fluoroquinolin-4-yl)piperidine-2-carboxylic acid

Properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-12-1-2-14-13(7-12)15(11(8-18)9-19-14)20-5-3-10(4-6-20)16(21)22/h1-2,7,9-10H,3-6H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJHTROEKAALHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C3C=C(C=CC3=NC=C2C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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